![molecular formula C22H23N6O5S2+ B1236803 (7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)
(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Aplicaciones Científicas De Investigación
Synthesis of Dual-Action Cephalosporins
The compound of interest has been utilized in the synthesis of dual-action cephalosporins. A study by Okabe and Sun (1992) describes the practical synthesis of a dual-action cephalosporin using 7-aminocephalosporanic acid (7-ACA), S-benzothiazol-2-yl (2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), and fleroxacin. This process involves coupling tritylated MAEM with 7-ACA, followed by hydrolysis of the acetate group to afford 3-hydroxymethyl-3-cephem (Okabe & Sun, 1992).
Enzymatic Stability and Antimicrobial Activity
Another research focuses on the stability of 3-acyloxymethyl-7 beta-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acids to enzymatic hydrolysis and their antimicrobial activity. It was found that cephems with sterically hindered acyl groups showed significant resistance to enzymatic hydrolysis and good antimicrobial activity against a range of microorganisms (Takaya, Takasugi, Murakawa, & Nakano, 1981).
Synthesis of Injectable Cephalosporin with Antipseudomonal Activity
Sugiyama et al. (1991) synthesized an injectable cephalosporin with potent antipseudomonal activity, starting from potassium [14C]thiocyanate. This compound is known for its specific activity and high radiochemical purity, highlighting its potential in therapeutic applications (Sugiyama, Nomoto, Mizuo, & Yamauchi, 1991).
Cefpirome Sulfate Synthesis
The synthesis of Cefpirome sulfate, using a process involving 3-substitution from 7-ACA and 2,3-cyclopentenopyridine, was described by Wang Xian-deng (2008). This method yields a compound with an overall yield of about 57%, showcasing an efficient synthetic pathway for this cephalosporin derivative (Wang, 2008).
Conformational Features of Thiazolo[3, 2-a]pyrimidines
Research by Nagarajaiah and Begum (2014) on thiazolo[3, 2-a]pyrimidines, closely related to the compound , provides insights into their conformational features and how structural modifications can influence supramolecular aggregation. This study is significant for understanding the chemical behavior of similar compounds (Nagarajaiah & Begum, 2014).
Propiedades
Fórmula molecular |
C22H23N6O5S2+ |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/p+1/b26-15-/t16-,20-/m1/s1 |
Clave InChI |
DKOQGJHPHLTOJR-WHRDSVKCSA-O |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O |
Sinónimos |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)
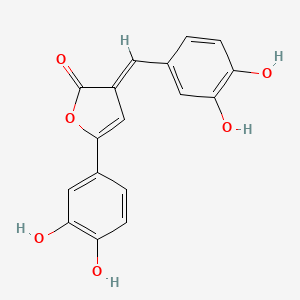
![tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B1236725.png)
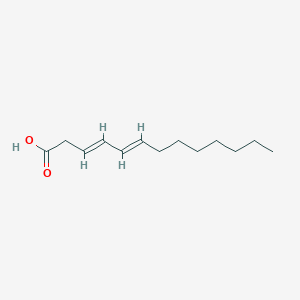
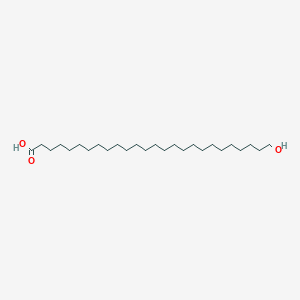
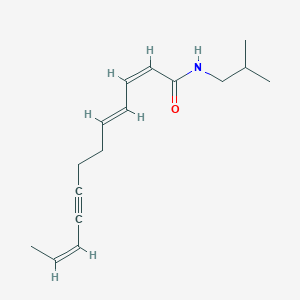


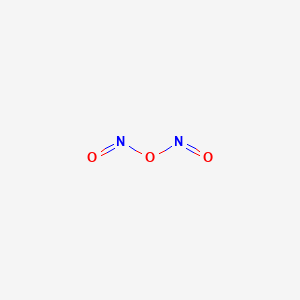

![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)
